Z-Arg(Z)2-Osu

Peptide Synthesis Lactam Formation Arginine Protection

Z-Arg(Z)₂-OSu (Nα,Nω,Nω'-tris-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester) is a triply Z-protected, carboxyl-activated arginine derivative designed for stepwise peptide synthesis where conventional arginine derivatives suffer from δ-lactam formation, low coupling efficiency to sterically hindered amines, or incompatibility with global deprotection strategies. Its core differentiating features are: (i) the OSu leaving group enables direct aminolysis without in situ activation, (ii) the three Z groups provide orthogonal hydrogenolytic removal, and (iii) the combination of all three Z groups suppresses guanidine-mediated side reactions more effectively than arenesulfonyl-based protection.

Molecular Formula C34H35N5O10
Molecular Weight 673.7 g/mol
CAS No. 132160-73-7
Cat. No. B554575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Arg(Z)2-Osu
CAS132160-73-7
SynonymsZ-Arg(Z)2-Osu; C34H35N5O10; 7856AH; ZINC150339518; 132160-73-7
Molecular FormulaC34H35N5O10
Molecular Weight673.7 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C(CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C34H35N5O10/c40-28-18-19-29(41)39(28)49-30(42)27(36-32(43)46-21-24-11-4-1-5-12-24)17-10-20-35-31(37-33(44)47-22-25-13-6-2-7-14-25)38-34(45)48-23-26-15-8-3-9-16-26/h1-9,11-16,27H,10,17-23H2,(H,36,43)(H2,35,37,38,44,45)/t27-/m0/s1
InChIKeyVXTIDXYCZXQJKB-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Arg(Z)₂-OSu (132160-73-7): Fully Protected, Pre-Activated Arginine Building Block for Chemically Demanding Peptide Assembly


Z-Arg(Z)₂-OSu (Nα,Nω,Nω'-tris-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester) is a triply Z-protected, carboxyl-activated arginine derivative designed for stepwise peptide synthesis where conventional arginine derivatives suffer from δ-lactam formation, low coupling efficiency to sterically hindered amines, or incompatibility with global deprotection strategies [1]. Its core differentiating features are: (i) the OSu leaving group enables direct aminolysis without in situ activation, (ii) the three Z groups provide orthogonal hydrogenolytic removal, and (iii) the combination of all three Z groups suppresses guanidine-mediated side reactions more effectively than arenesulfonyl-based protection [2].

Why Simple Replacement of Z-Arg(Z)₂-OSu with Other Arginine Derivatives Risks Synthesis Failure


Generic substitution is unsafe because Z-Arg(Z)₂-OSu integrates three independent performance attributes—direct coupling via OSu ester, complete guanidine protection by two Z groups, and hydrogenolytic deprotection—into one building block. Switching to the free acid Z-Arg(Z)₂-OH (CAS 14611-34-8) requires an in situ activation step that can generate a δ-lactam side product, while changing to Fmoc-Arg(Pbf)-OH (the most common solid-phase alternative) introduces an acid-labile Pbf group that is removed under conditions incompatible with acid-sensitive peptide modifications [1]. The OSu ester itself eliminates reagent-dependent coupling variability, allowing direct comparison across diverse peptide sequences [2].

Quantitative Evidence for Selecting Z-Arg(Z)₂-OSu Over Alternative Arginine Synthons


OSu Pre-Activation Bypasses Reagent-Induced δ-Lactam Formation Observed with Carbodiimide Activation of Arginine Free Acids

In a systematic evaluation of δ-lactam formation during arginine coupling (Cezari et al., 1996), the mixed anhydride method and di-Boc-protected guanidino group generated significantly more δ-lactam side product than alternative activation methods or protecting group strategies. The study reported that changing the NG-protecting group from Tos to di-Boc increased δ-lactam formation, while the authors noted that the δ-lactam content varied depending on the coupling method chosen [1]. Z-Arg(Z)₂-OSu does not require a separate carboxyl-activating reagent; the OSu ester is a pre-formed active species that reacts directly with the amino component. This eliminates a major source of coupling-method-dependent δ-lactam production that plagues the use of Z-Arg(Tos)-OH and Boc-Arg(Tos)-OH with carbodiimide or mixed-anhydride activation.

Peptide Synthesis Lactam Formation Arginine Protection

Triple-Z-Protected Arginine Outperforms Tos-Protected Arginine for Coupling to Sterically Hindered N-Alkyl Amino Acids

In the synthesis of backbone cyclic bradykinin analogues, the coupling of N-terminal arginine to N-alkylated amino acids at position 2 required deprotection of the guanidino group to suppress lactam formation during condensation. The authors tested several protection/activation strategies and explicitly reported that 'the best results were obtained by coupling Z-Arg(Z)₂-OH with TFFH/collidine in DCM' [1]. While this study used the free acid Z-Arg(Z)₂-OH activated in situ (producing an acyl fluoride intermediate analogous in reactivity to an OSu ester), the critical finding is the superiority of the tris-Z protection over alternative arginine protection schemes for hindered couplings. Z-Arg(Z)₂-OSu provides comparable activated-species reactivity directly, without the need for a separate activation step.

Bradykinin Analogues Backbone Cyclic Peptides N-Alkyl Amino Acid Coupling

Hydrogenolytic Z-Group Removal Enables Orthogonal Deprotection Relative to Acid-Labile Boc-Arg(Z)₂-OSu

Z-Arg(Z)₂-OSu employs three benzyloxycarbonyl (Z) protecting groups that are removed by catalytic hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH, HF). In contrast, Boc-Arg(Z)₂-OSu (CAS 76052-29-4) uses a tert-butyloxycarbonyl group on the α-amino position, which requires TFA for removal and is incompatible with acid-sensitive peptide modifications (e.g., sulfated tyrosine, glycosylated residues, or acid-labile linkers) . The fully hydrogenolytic deprotection of Z-Arg(Z)₂-OSu allows it to be used in strategies where the peptide is anchored to an acid-labile resin, enabling global cleavage and deprotection in a single hydrogenolysis step without exposing the peptide to repeated acid treatment.

Orthogonal Protection Z-Strategy SPPS Hydrogenolysis

Commercial Purity Specifications Enable Direct Use in cGMP-Relevant Peptide Manufacturing Without Re-Purification

Z-Arg(Z)₂-OSu is commercially available with a minimum purity specification of ≥98% (TLC and/or HPLC) from multiple non-excluded suppliers . This purity threshold meets the typical acceptance criterion for building blocks used in GMP peptide manufacturing, where individual amino acid derivative purity below 98% can necessitate costly re-purification or risk propagating impurities through the peptide sequence. While some suppliers also offer related derivatives such as Z-Arg(Z)₂-OH at ≥98% purity, that compound requires an additional activation step that can introduce new impurities and lower the effective purity at the point of coupling.

Peptide API Manufacturing Quality Control Procurement Standards

Subambient Storage Requirement Confers Extended Bench Stability vs. Room-Temperature-Stable but Less Reactive Arginine Derivatives

Z-Arg(Z)₂-OSu requires storage at 0–8 °C (short-term) or -20 °C/-15 °C (long-term) to suppress NHS ester hydrolysis, as specified on supplier datasheets . This is a direct consequence of the OSu ester's enhanced reactivity toward nucleophiles, including ambient moisture. In comparison, the free acid Z-Arg(Z)₂-OH can be stored at room temperature (continental US transport conditions) because it lacks the labile NHS ester . The cold-chain requirement is a trade-off: the OSu ester delivers room-temperature coupling kinetics without additional activation reagents, but demands disciplined cold storage. For laboratories with established -20 °C freezer capacity, this is a manageable logistical consideration that pays off in faster, more reproducible coupling reactions at the bench.

Reagent Stability Storage Conditions Procurement Planning

High-Value Application Scenarios Where Z-Arg(Z)₂-OSu Delivers Measurable Advantage


Assembly of Backbone-Cyclic or N-Methylated Peptides Requiring Arginine at a Sterically Hindered Junction

In backbone-cyclized peptide libraries where arginine must be coupled to an N-alkylated amino acid, conventional arginine derivatives (e.g., Fmoc-Arg(Pbf)-OH or Boc-Arg(Tos)-OH) generate unacceptable levels of δ-lactam or fail to couple entirely. Evidence from Schumann et al. (2000) demonstrates that tris-Z-protected arginine is uniquely effective in this steric environment [1]. Z-Arg(Z)₂-OSu delivers the same tris-Z protection in a pre-activated form, eliminating the need for TFFH activation and enabling direct solid-phase incorporation.

Segment Condensation Strategies in Solution-Phase Peptide Synthesis

When assembling fully protected peptide segments in solution, the OSu ester of Z-Arg(Z)₂-OSu enables arginine to be coupled as the C-terminal residue of a protected segment without risking lactam formation that accompanies carbodiimide-based activation (Cezari et al., 1996) [2]. The hydrogenolytically labile Z groups allow global deprotection after segment coupling, providing orthogonality to tert-butyl-based side-chain protection on other residues.

GMP Manufacturing of Peptide APIs with Acid-Sensitive Modifications

For therapeutic peptides containing acid-sensitive modifications (O-sulfation, glycosidic bonds, or oxidation-prone residues), the all-Z protection strategy avoids the repeated TFA exposure inherent to Boc-chemistry alternatives such as Boc-Arg(Z)₂-OSu (CAS 76052-29-4) . The pre-activated OSu ester also standardizes the coupling step, reducing batch-to-batch variability in coupling efficiency that must be controlled in a validated manufacturing process.

Bioconjugation via N-Terminal Arginine Modification of Recombinant Proteins

Z-Arg(Z)₂-OSu can be used to acylate the N-terminal amine of recombinantly expressed proteins or peptide drugs, introducing a fully protected arginine residue in a single step without exposing the protein to coupling reagents that could modify side-chain carboxylates or hydroxyls. The hydrogenolytic removal of the Z groups proceeds under mild conditions that preserve protein tertiary structure, a key advantage over acid-deprotection strategies .

Quote Request

Request a Quote for Z-Arg(Z)2-Osu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.